(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Overview
Description
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is a compound that has garnered significant interest in various scientific fields This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 3,5-dihydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its role in neuroprotection.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in metabolic pathways, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid involved in the synthesis of neurotransmitters.
Phenylalanine: An essential amino acid and precursor to tyrosine.
Uniqueness
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXVSTVIOUDIU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568038 | |
Record name | 3,5-Dihydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194160-48-0 | |
Record name | 3,5-Dihydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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